Hydrophobicity Differential (LogP) as a Predictor of Dye Intermediate Partitioning and Synthesis Solvent Compatibility
The sodium salt of N-(3-aminobenzoyl)sulfanilic acid (target, CAS 84029-49-2) exhibits a computed LogP of 3.16, in contrast to the parent compound sulfanilic acid (LogP = –2.3) and sodium sulfanilate (LogP = –2.82) [1]. This LogP shift of approximately 5.5–6.0 units indicates that acylation of the sulfanilate nitrogen with 3-aminobenzoic acid substantially increases hydrophobicity, which can influence partitioning behavior during biphasic diazotization, compatibility with organic co‑solvents, and the substantivity of derived azo dyes toward hydrophobic substrates . Although the 4‑methyl analog is also lipophilic, its logP is predicted to be higher (estimated ~3.6–3.9 based on the incremental methyl contribution), meaning that the target compound may offer an intermediate hydrophobicity profile that balances aqueous solubility and organic‑phase partitioning .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.16 (sodium N-(3-aminobenzoyl)sulfanilate, CAS 84029-49-2) |
| Comparator Or Baseline | Sulfanilic acid LogP = –2.3; Sodium sulfanilate LogP = –2.82; Estimated 4-methyl analog LogP ≈ 3.6–3.9 (based on group contribution) |
| Quantified Difference | ΔLogP ≈ 5.5–6.0 vs. sodium sulfanilate; ΔLogP ≈ –0.4 to –0.7 vs. estimated 4-methyl analog |
| Conditions | Computed values (ACD/LogP or equivalent algorithm), no experimental determination under identical conditions available |
Why This Matters
LogP directly affects the partitioning and solubility behavior of the diazonium intermediate during azo coupling, influencing reaction yield and purity; procurement decisions for a specific synthesis route require matching the intermediate's hydrophobicity to the process solvent system.
- [1] Plantaedb.com. Sulfanilic acid XlogP = –0.60; Sodium sulfanilate Atomic LogP (AlogP) = –2.82. Accessed May 2026. View Source
